2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Description

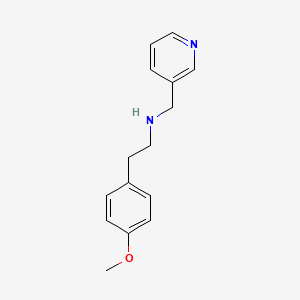

2-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is a small-molecule inhibitor (smI) with a molecular backbone comprising an ethanamine group substituted with a 4-methoxyphenyl moiety and a pyridin-3-ylmethyl amine. Its molecular formula is C₁₅H₁₈N₂O, with an average molecular weight of 242.32 g/mol. The compound has demonstrated specific biological activity as an inhibitor of glucosyltransferase C (GtfC) in Streptococcus mutans, a key enzyme in cariogenic biofilm formation .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-18-15-6-4-13(5-7-15)8-10-17-12-14-3-2-9-16-11-14/h2-7,9,11,17H,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCOZJJPWANIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366357 | |

| Record name | 2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331970-95-7 | |

| Record name | 2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation of the intermediate Schiff base formed from 4-methoxybenzaldehyde and pyridin-3-ylmethylamine can be employed. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 2-(4-methoxyphenyl)ethanol or 2-(4-methoxyphenyl)ethylamine.

Substitution: Formation of 4-halogenated derivatives of the compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Differences in Substituents and Properties

The following compounds share the ethanamine backbone but differ in aromatic ring substituents, leading to distinct physicochemical and biological properties:

Impact of Substituents :

- Bioactivity : The methoxy derivative’s efficacy against GtfC may arise from enhanced hydrogen bonding or hydrophobic interactions with the enzyme’s active site .

Complex Derivatives with Extended Moieties

Example: Multi-Substituted Ethanamine Derivatives

The compound 2-(4-methoxyphenyl)-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]ethanamine () features additional pyrazole and piperidine groups. Key differences include:

- Molecular Complexity : Larger structure (C₂₇H₃₆N₄O, MW = 432.61 g/mol) with increased steric hindrance.

- Pharmacokinetics : Extended moieties may improve target affinity but reduce membrane permeability.

Functional Analogs: Psychoactive Substituted Phenethylamines

Compounds like 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) and 25B-NBOMe () share the phenethylamine backbone but differ in substituents and biological targets:

- 2C-B: Acts as a serotonin receptor agonist, used recreationally due to hallucinogenic effects .

- Key Contrast : The target compound’s 4-methoxy group and pyridine substitution likely redirect its activity toward enzymatic inhibition rather than neuronal receptor modulation.

Research Findings and Mechanistic Insights

Target Compound: Anti-Biofilm Activity

- Mechanism : Binds to GtfC, disrupting extracellular polysaccharide synthesis in S. mutans biofilms .

- Delivery Systems : Incorporated into tetrahedral framework nucleic acids (tFNA) for enhanced stability and targeted delivery .

Comparative Efficacy of Analogs

- Chloro and Fluoro Analogs: Limited data on biofilm inhibition, suggesting the methoxy group’s critical role in GtfC binding.

- Psychoactive Derivatives: Highlight how minor structural changes (e.g., bromo vs. methoxy groups) can shift biological activity from enzymatic inhibition to receptor agonism .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data on its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The structure of this compound features a methoxy-substituted phenyl group linked to a pyridine moiety through an ethanamine chain. This unique arrangement is believed to enhance its interaction with biological targets.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Methoxy Group | Enhances lipophilicity and receptor affinity |

| Pyridine Moiety | Increases potential interactions with neurotransmitter systems |

| Ethanolamine Linker | Facilitates conformational flexibility |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures possess significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

Mechanism of Action: The compound may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism or by disrupting cell wall synthesis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators.

Case Study: A study demonstrated that derivatives of similar compounds significantly reduced inflammation in animal models, indicating a promising avenue for further research on this compound in treating inflammatory diseases.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression.

Data Summary:

- Cell Lines Tested: MDA-MB-231 (breast cancer), HeLa (cervical cancer)

- IC50 Values: Ranged from 0.65 to 2.41 µM, demonstrating significant cytotoxicity compared to control treatments .

Table 2: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 μg/mL | |

| Anti-inflammatory | - | - | |

| Anticancer | MDA-MB-231 | 0.65 - 2.41 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as carbonic anhydrases, which are crucial in various physiological processes including respiration and acid-base balance.

- Receptor Modulation: It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.